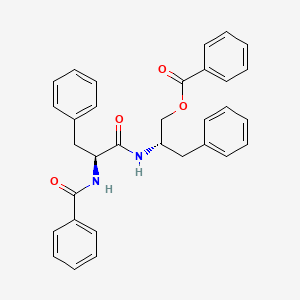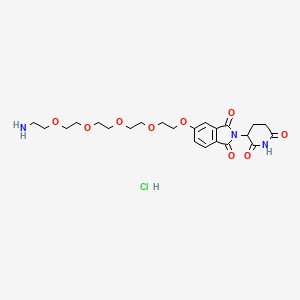
ROR|At modulator 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RORγt modulator 3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production methods for RORγt modulator 3 are not widely published. it is likely that large-scale synthesis follows similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
RORγt modulator 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
RORγt modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the chemical properties and reactions of RORγt modulators.
Biology: Used to investigate the role of RORγt in various biological processes, including immune response and inflammation.
Medicine: Explored as a potential therapeutic agent for diseases such as rheumatoid arthritis, multiple sclerosis, and cancer.
Industry: Used in the development of new drugs and therapeutic agents targeting RORγt .
Mechanism of Action
RORγt modulator 3 exerts its effects by binding to the retinoid-related orphan receptor γt (RORγt). This binding alters the conformation of the receptor, affecting its interaction with coactivators and corepressors. The modulation of RORγt activity influences the expression of target genes involved in immune response and inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other RORγt modulators, such as:
Compound 1: An agonist with an EC50 of 3.7 μM.
Compound 2: An inverse agonist with an IC50 value of 2.0 μM.
Uniqueness
RORγt modulator 3 is unique due to its specific binding affinity and modulation of RORγt activity. It has shown efficacy in various preclinical models of diseases mediated by RORγt, making it a valuable tool for research and potential therapeutic development .
Properties
Molecular Formula |
C25H25ClFN3O4S |
|---|---|
Molecular Weight |
518.0 g/mol |
IUPAC Name |
6-[(3R)-3-(2-chloro-4-fluorophenyl)morpholin-4-yl]-N-[(4-ethylsulfonylphenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H25ClFN3O4S/c1-2-35(32,33)20-7-3-17(4-8-20)14-29-25(31)18-5-10-24(28-15-18)30-11-12-34-16-23(30)21-9-6-19(27)13-22(21)26/h3-10,13,15,23H,2,11-12,14,16H2,1H3,(H,29,31)/t23-/m0/s1 |
InChI Key |
LVVSOXAOIFQOIB-QHCPKHFHSA-N |
Isomeric SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3CCOC[C@H]3C4=C(C=C(C=C4)F)Cl |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3CCOCC3C4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)







